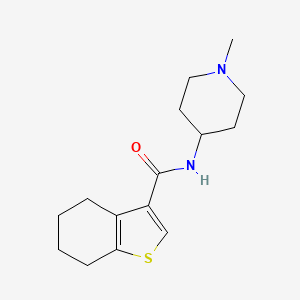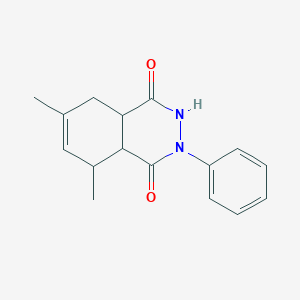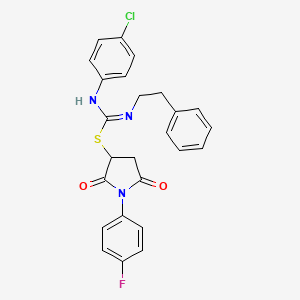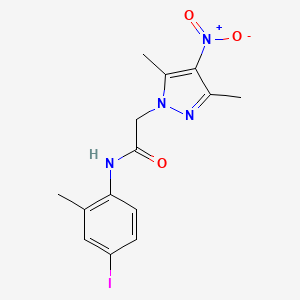amine oxalate](/img/structure/B4985821.png)
[3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate, also known as cloperastine, is a drug used as an antitussive agent. It belongs to the class of drugs known as antihistamines and has been used in the treatment of coughing associated with respiratory tract infections and bronchitis.
Mécanisme D'action
Cloperastine exerts its antitussive effects by acting on the central nervous system. It is believed to inhibit the cough reflex by interacting with various neurotransmitter systems, including histamine, serotonin, and dopamine. Cloperastine has also been shown to have some antihistaminic and anticholinergic properties.
Biochemical and Physiological Effects
Cloperastine has been shown to reduce coughing by suppressing the activity of the cough reflex. It has also been shown to have some anti-inflammatory properties, which may contribute to its therapeutic effects in respiratory tract infections and bronchitis. Cloperastine has been shown to have a good safety profile and is generally well-tolerated.
Avantages Et Limitations Des Expériences En Laboratoire
Cloperastine has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other antitussive agents. It has also been extensively studied, and its mechanism of action is well-understood. However, [3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its efficacy in some experimental settings. Additionally, its effects may be influenced by various factors, such as age, sex, and disease state.
Orientations Futures
There are several future directions for research on [3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate. One area of interest is the development of new formulations of [3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate that may improve its efficacy and safety profile. Another area of interest is the investigation of [3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate's potential as an anti-inflammatory agent. Additionally, further research is needed to better understand the factors that influence [3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate's effects and to identify potential drug interactions.
Méthodes De Synthèse
Cloperastine is synthesized by reacting 3-(4-chloro-2-methylphenoxy)propylamine with 2-methoxyethylamine in the presence of a catalyst, followed by precipitation with oxalic acid to obtain the oxalate salt form.
Applications De Recherche Scientifique
Cloperastine has been widely used in scientific research to investigate its antitussive properties. It has been shown to be effective in reducing coughing in animal models of respiratory tract infections and bronchitis. Cloperastine has also been used in combination with other drugs to investigate its potential synergistic effects.
Propriétés
IUPAC Name |
3-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2.C2H2O4/c1-11-10-12(14)4-5-13(11)17-8-3-6-15-7-9-16-2;3-1(4)2(5)6/h4-5,10,15H,3,6-9H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUARQHBEBZZNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B4985738.png)

![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4985757.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B4985777.png)
![3-(4-biphenylyl)-5-(3-methoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4985783.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4-bromophenyl)vinyl]-4-methylbenzamide](/img/structure/B4985807.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4985820.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzenesulfonamide hydrobromide](/img/structure/B4985829.png)

![N-[4-(4-bromophenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B4985843.png)



![1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4985862.png)